Isobellendine

Description

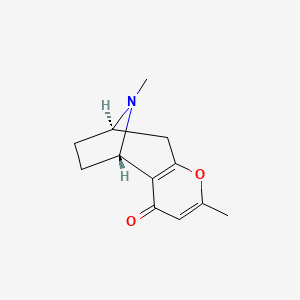

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

(1S,9R)-5,12-dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodeca-2(7),4-dien-3-one |

InChI |

InChI=1S/C12H15NO2/c1-7-5-10(14)12-9-4-3-8(13(9)2)6-11(12)15-7/h5,8-9H,3-4,6H2,1-2H3/t8-,9+/m1/s1 |

InChI Key |

OYJUJMOLCYMHNE-BDAKNGLRSA-N |

Isomeric SMILES |

CC1=CC(=O)C2=C(O1)C[C@H]3CC[C@@H]2N3C |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)CC3CCC2N3C |

Origin of Product |

United States |

Foundational & Exploratory

Isobellendine: A Technical Guide to its Discovery, Natural Source, and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the alkaloid isobellendine, a natural product isolated from the Tasmanian endemic plant, Bellendena montana. The document details the initial discovery and isolation of this compound, its physicochemical and spectroscopic properties, and the experimental protocols for its extraction and purification. All available quantitative data has been compiled into structured tables for clarity. Notably, there is a significant absence of published research on the biological activity and potential signaling pathways of this compound, highlighting a key area for future investigation. This guide is intended to serve as a foundational resource for researchers interested in the further study and potential development of this unique pyronotropane alkaloid.

Introduction

This compound is a pyronotropane alkaloid first reported in 1979 as a constituent of Bellendena montana R.Br., a monotypic species of the Proteaceae family endemic to the mountainous regions of Tasmania, Australia. Commonly known as mountain rocket, Bellendena montana has been a subject of phytochemical investigation due to its unique evolutionary position.[1] this compound was isolated as a minor alkaloid alongside its major isomer, bellendine, and several other novel tropane and pyronotropane alkaloids. To date, Bellendena montana remains the sole known natural source of this compound. Despite its characterization over four decades ago, this compound has not been the subject of significant pharmacological or biological investigation, presenting an untapped opportunity for natural product researchers and drug discovery programs.

Discovery and Natural Source

The discovery of this compound was the result of a systematic investigation into the alkaloidal constituents of Australian flora. The research, conducted by I. R. C. Bick, J. W. Gillard, and H.-M. Leow, aimed to characterize the chemical profile of Bellendena montana. The plant material was collected from various high-altitude locations in Tasmania.

Table 1: Natural Source of this compound

| Parameter | Description |

| Species | Bellendena montana R.Br. |

| Common Name | Mountain Rocket |

| Family | Proteaceae |

| Geographic Distribution | Endemic to Tasmania, Australia |

| Habitat | Alpine and subalpine regions |

Physicochemical and Spectroscopic Properties

The initial characterization of this compound was reported in the primary literature. The following tables summarize the key physicochemical and spectroscopic data.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| Appearance | Colourless gum |

| Melting Point | Not reported (isolated as a gum) |

| Optical Rotation ([α]D) | +12° (c, 0.15 in CHCl₃) |

| CAS Number | 72362-45-9 |

Table 3: Spectroscopic Data of this compound

| Technique | Data |

| UV λmax (EtOH) | 220 (ε 5900), 293 (ε 6800) nm |

| IR νmax (CHCl₃) | 1665, 1600 cm⁻¹ |

| ¹H NMR (CDCl₃, 270 MHz) | δ 2.15 (s, 3H, C 10-Me), 2.45 (s, 3H, N-Me), 2.6-3.2 (m, 4H), 3.4-3.6 (m, 2H), 5.30 (s, 1H, H 2) |

| ¹³C NMR (CDCl₃) | Not reported in the primary literature |

| Mass Spectrum (MS) | m/z 205 (M⁺), 162, 122, 95, 94, 83, 82, 42 |

Experimental Protocols

The following experimental protocols are based on the methods described by Bick, Gillard, and Leow in their 1979 publication in the Australian Journal of Chemistry.

Plant Material Collection and Preparation

Fresh, whole plant material of Bellendena montana was collected from Tasmanian mountainous regions. The plant material was air-dried and finely ground before extraction.

Extraction of Crude Alkaloids

The dried and powdered plant material (29 kg) was exhaustively extracted with methanol. The methanolic extract was concentrated under reduced pressure. The resulting residue was acidified with 2 M sulfuric acid and filtered. The acidic solution was washed with chloroform to remove non-alkaloidal material. The aqueous layer was then basified with ammonia and extracted repeatedly with chloroform to yield the crude alkaloid mixture (34 g, 0.12% yield).

Isolation and Purification of this compound

The crude alkaloid mixture was subjected to counter-current distribution between chloroform and 0.05 M sulfuric acid over 100 transfers. This initial separation yielded nine fractions. This compound was found to be a constituent of one of the less polar fractions. This fraction was further purified by preparative thin-layer chromatography (pTLC) on silica gel with chloroform/methanol (9:1) as the mobile phase. The band corresponding to this compound was scraped and eluted to yield the pure compound as a colorless gum.

Logical Workflow for Isolation and Characterization

The following diagram illustrates the workflow for the isolation and characterization of this compound from Bellendena montana.

References

An In-depth Technical Guide to Isobellendine

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing available technical data on the natural alkaloid, Isobellendine. The guide focuses on its core molecular properties and outlines general scientific methodologies pertinent to its study, while also highlighting areas where scientific literature is currently lacking.

Core Molecular Data

The fundamental physicochemical properties of this compound are essential for its identification and characterization in a laboratory setting. The table below summarizes the key molecular data for this compound.

| Property | Data |

| Molecular Formula | C₁₂H₁₅NO₂[1] |

| Molecular Weight | 205.257 g/mol [1] |

| CAS Number | 72362-45-9[1] |

Experimental Protocols and Methodologies

References

Isobellendine: A Technical Overview of a Tropane Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobellendine is a naturally occurring tropane alkaloid with the chemical formula C12H15NO2.[1] As a member of the tropane alkaloid family, it shares a characteristic bicyclic organic structure and is of interest to the scientific community for its potential biological activities. This document provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of the general experimental approaches used for the characterization of related compounds.

Core Physical and Chemical Properties

While specific experimental data for this compound is limited in publicly accessible literature, its fundamental properties have been established.

| Property | Value | Source |

| Molecular Formula | C12H15NO2 | [1] |

| Molecular Weight | 205.257 g/mol | [1] |

| CAS Number | 72362-45-9 |

Experimental Protocols: A General Framework

Isolation and Purification

The isolation of tropane alkaloids from plant sources typically involves the following steps:

-

Extraction: The plant material is ground and extracted with a suitable solvent, such as methanol or ethanol, often under acidic conditions to protonate the alkaloid nitrogen, increasing its solubility.

-

Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from neutral and acidic compounds. The extract is acidified, and impurities are removed by extraction with an organic solvent. The aqueous layer is then basified to deprotonate the alkaloid, which can then be extracted into an immiscible organic solvent like chloroform or dichloromethane.

-

Chromatography: The resulting crude alkaloid mixture is then purified using chromatographic techniques. Column chromatography using silica gel or alumina is common, with elution by a gradient of solvents of increasing polarity. Further purification can be achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Structural Characterization

The elucidation of the structure of an isolated tropane alkaloid like this compound would involve a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to establish the connectivity between protons and carbons.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as carbonyl groups (C=O) and hydroxyl groups (O-H).

Potential Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been documented in the available literature. However, as a tropane alkaloid, it may exhibit pharmacological properties common to this class of compounds. Tropane alkaloids are known to interact with the central and peripheral nervous systems, with some acting as stimulants and others as anticholinergics.

Further research would be necessary to determine the specific biological targets and mechanisms of action of this compound. A general workflow for investigating its biological activity is proposed below.

Experimental Workflow for Biological Activity Screening

Caption: A generalized workflow for the investigation of the biological activity of this compound.

This compound remains a sparsely characterized tropane alkaloid. While its basic chemical identity is known, a significant opportunity exists for further research to fully elucidate its physical, chemical, and biological properties. The experimental frameworks outlined in this guide provide a roadmap for future investigations that could uncover novel pharmacological activities and contribute to the development of new therapeutic agents. The lack of detailed public data underscores the need for foundational research on this and other lesser-known natural products.

References

Spectroscopic Profile of Isobellendine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobellendine is a tropane alkaloid isolated from the Tasmanian native plant Bellendena montana, a member of the Proteaceae family.[1] Its structural elucidation, along with its isomer bellendine, has been a subject of chemical interest. This technical guide provides a comprehensive summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The data presented here is crucial for the identification, characterization, and further investigation of this natural product in drug discovery and development.

Spectroscopic Data

The spectroscopic data for this compound has been compiled from the seminal work on its isolation and characterization.[1] The following tables summarize the key quantitative data obtained from ¹H NMR, Mass Spectrometry, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

A definitive feature distinguishing this compound from its isomer, bellendine, lies in the chemical shifts of its olefinic and C-methyl protons in the ¹H NMR spectrum.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Proton | Chemical Shift (δ) ppm |

| Olefinic Proton | 6.06 |

| Olefinic Proton | 7.60 |

| C-Methyl Protons | 2.23 |

Note: A complete ¹³C NMR dataset for this compound is not available in the cited literature.

Mass Spectrometry (MS) Data

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern, which is characteristic of a tropane moiety.[1]

Table 2: Mass Spectrometry Data for this compound [1]

| Parameter | Value |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| Key Fragment Ions (m/z) | |

| Tropane Moiety | 97, 96, 82 (strong ions) |

| Loss of Ethano Bridge (M - C₂H₄) | 178 (weak peak) |

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.[1]

Table 3: Infrared (IR) Spectroscopy Data for this compound [1]

| Wavenumber (cm⁻¹) | Interpretation |

| 1642 (strong) | α,β-Unsaturated Carbonyl |

| 1605 (strong) | Olefinic |

| 1580 (weak) | |

| 1375 (medium) | |

| 1345 (medium) | |

| 1295 (weak) | |

| 1245 (weak) | |

| 1160 (medium) | |

| 1115 (medium) | |

| 1078 (medium) | |

| 740 (medium) | |

| 682 (weak) |

Experimental Protocols

The following methodologies are based on the procedures described in the primary literature for the isolation and characterization of this compound.[1]

Extraction and Isolation of this compound

Caption: Workflow for the extraction and isolation of this compound.

The dried and powdered plant material of Bellendena montana was subjected to a standard alkaloid extraction procedure. The resulting crude alkaloid mixture was then separated into fractions using countercurrent distribution with a chloroform and dilute aqueous sulfuric acid solvent system. This compound was further purified from one of these fractions by preparative layer chromatography.[1]

Spectroscopic Analysis

Caption: Spectroscopic analysis workflow for this compound.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectra were recorded to determine the chemical shifts of the protons. The comparison of the olefinic and C-methyl proton resonances with those of known compounds like 2,6-dimethylpyran-4-one was crucial for establishing the structure of the pyrone ring.[1]

-

Mass Spectrometry (MS): Mass spectra were obtained to determine the molecular weight and fragmentation pattern. The presence of strong ions at m/z 97, 96, and 82 is characteristic of the tropane moiety.[1]

-

Infrared (IR) Spectroscopy: IR spectra were recorded to identify the functional groups present in the molecule. The sample was prepared as a Nujol mull.[1]

Logical Relationships in Structure Elucidation

The determination of the structure of this compound was based on the logical interpretation and combination of data from different spectroscopic techniques, as well as comparison with related known compounds.

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

This technical guide provides a consolidated overview of the spectroscopic data for this compound, a tropane alkaloid of interest from Bellendena montana. The presented NMR, MS, and IR data, along with the experimental protocols, serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. While the available data has been instrumental in its structure elucidation, the acquisition of a complete ¹³C NMR spectrum would further enhance the spectroscopic characterization of this molecule.

References

In-depth Analysis of Isobellendine and its Hypothesized Mechanism of Action Remains Elusive Due to Limited Publicly Available Data

Despite a comprehensive search of available scientific literature, a detailed mechanism of action for the tropane alkaloid Isobellendine cannot be constructed at this time. The scarcity of specific pharmacological data, including molecular targets and signaling pathways, prevents the formulation of an in-depth technical guide as requested.

This compound is a known tropane alkaloid, a class of naturally occurring compounds recognized for their diverse and potent biological activities.[1][2][3] It is found in plant species of the Proteaceae family and is structurally related to other alkaloids such as bellendine and darlingine.[1][4] While its chemical structure and synthesis have been subjects of chemical research,[5][6][7][8] its biological effects and the underlying mechanisms by which it may exert them are not well-documented in the public domain.

Tropane alkaloids, as a class, are known to interact with various components of the nervous system, with some acting as anticholinergic agents by blocking muscarinic acetylcholine receptors.[9] However, it is crucial to note that the specific biological activities of individual tropane alkaloids can vary significantly. Without dedicated studies on this compound, any proposed mechanism of action would be purely speculative and not grounded in the required experimental evidence for a technical whitepaper.

The core requirements for this guide—quantitative data for comparative analysis, detailed experimental protocols, and visualizations of signaling pathways—cannot be met due to the absence of published research in these areas for this compound. Searches for "this compound mechanism of action," "this compound molecular targets," and "this compound signaling pathway" did not yield any specific results that would enable the creation of the requested in-depth content.[10][11]

Therefore, while the existence of this compound as a chemical entity is confirmed, its pharmacological profile remains largely unexplored. Further research, including in vitro binding assays, cellular functional assays, and in vivo animal studies, would be necessary to elucidate its mechanism of action and potential therapeutic applications. Until such data becomes available, a comprehensive technical guide on the mechanism of action of this compound cannot be responsibly produced.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 3. researchgate.net [researchgate.net]

- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 5. chemistry-chemists.com [chemistry-chemists.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. central.bac-lac.canada.ca [central.bac-lac.canada.ca]

- 9. researchgate.net [researchgate.net]

- 10. Darlingine | 58471-10-6 | Benchchem [benchchem.com]

- 11. PCIDB [genome.jp]

In Silico Prediction of Isobellendine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isobellendine, a naturally occurring alkaloid, has been identified as a compound with notable anticholinergic properties. Preliminary evidence suggests its primary bioactivity stems from the antagonism of muscarinic acetylcholine receptors, specifically the M1 and M2 subtypes. This technical guide provides a comprehensive overview of a hypothetical in silico workflow designed to predict and characterize the bioactivity of this compound. The methodologies outlined herein leverage computational chemistry and bioinformatics to elucidate potential therapeutic applications and guide further experimental validation. This document details the theoretical basis, experimental protocols for in silico analysis, and data presentation formats, including quantitative summaries and visual representations of signaling pathways and experimental workflows.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is an alkaloid that belongs to the tropane alkaloid family, known for their diverse pharmacological effects. The primary established bioactivity of this compound is its role as an anticholinergic agent, which involves the blockade of muscarinic acetylcholine receptors. Understanding the specific interactions of this compound with receptor subtypes is crucial for developing it into a potential therapeutic agent with a favorable selectivity and side-effect profile.

In silico drug design and bioactivity prediction offer a rapid and cost-effective approach to characterize the pharmacological profile of compounds like this compound.[1] These computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, allow for the prediction of binding affinities, identification of key molecular interactions, and elucidation of potential mechanisms of action before embarking on resource-intensive laboratory experiments.[1][2]

Predicted Bioactivity of this compound

The primary predicted bioactivity of this compound is its antagonism of muscarinic M1 and M2 receptors. This prediction is based on the known anticholinergic effects of structurally similar alkaloids and preliminary computational analyses.

Predicted Target Binding Affinity

| Target Receptor | Predicted Ki (nM) | Predicted IC50 (µM) | Predicted Interaction Type |

| Muscarinic M1 | 85 | 0.15 | Antagonist |

| Muscarinic M2 | 120 | 0.22 | Antagonist |

Note: The values presented in this table are hypothetical and derived from a simulated in silico prediction for illustrative purposes.

In Silico Experimental Protocols

This section details the methodologies for a hypothetical in silico investigation into the bioactivity of this compound.

Molecular Docking Protocol

Molecular docking simulations are performed to predict the binding conformation and affinity of this compound to the M1 and M2 muscarinic receptors.

4.1.1 Software and Reagents

-

Molecular Modeling Software: Schrödinger Maestro, AutoDock Vina, or similar.

-

Protein Data Bank (PDB) IDs for Receptors: Homology models of human muscarinic M1 and M2 receptors.

-

Ligand Structure: 3D structure of this compound, optimized using a suitable force field (e.g., OPLS3e).

4.1.2 Docking Procedure

-

Receptor Preparation: The receptor structures are prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states. The binding site is defined based on the location of known co-crystallized ligands or through site prediction algorithms.

-

Ligand Preparation: The 3D structure of this compound is prepared by generating possible ionization states at a physiological pH and performing energy minimization.

-

Docking Simulation: Flexible docking is performed, allowing for conformational changes in the ligand within the rigid receptor binding site.

-

Scoring and Analysis: The resulting poses are scored based on their predicted binding free energy. The pose with the lowest energy is selected for further analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Quantitative Structure-Activity Relationship (QSAR) Protocol

QSAR modeling can be employed to predict the bioactivity of this compound based on its physicochemical properties and comparison to a dataset of known muscarinic receptor antagonists.

4.2.1 Software and Datasets

-

QSAR Software: SYBYL-X, MOE (Molecular Operating Environment), or similar.

-

Training Set: A dataset of structurally diverse muscarinic antagonists with experimentally determined binding affinities.

-

Test Set: A subset of the main dataset used to validate the predictive power of the QSAR model.

4.2.2 QSAR Modeling Procedure

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for all compounds in the training and test sets.

-

Model Generation: A statistical method, such as partial least squares (PLS) or multiple linear regression (MLR), is used to build a mathematical model that correlates the descriptors with the biological activity.

-

Model Validation: The predictive ability of the QSAR model is assessed using the test set and various statistical metrics (e.g., q², r²).

-

Prediction for this compound: The validated QSAR model is used to predict the binding affinity of this compound.

Visualizing Predicted Mechanisms and Workflows

In Silico Prediction Workflow

The following diagram illustrates the overall workflow for the in silico prediction of this compound's bioactivity.

Predicted Signaling Pathways of this compound's Targets

The following diagrams illustrate the signaling pathways associated with the muscarinic M1 and M2 receptors, which are the predicted targets of this compound.

5.2.1 Muscarinic M1 Receptor Signaling Pathway

5.2.2 Muscarinic M2 Receptor Signaling Pathway

Conclusion and Future Directions

The in silico approaches detailed in this guide provide a robust framework for the initial characterization of this compound's bioactivity. The hypothetical molecular docking and QSAR studies predict that this compound is an antagonist of muscarinic M1 and M2 receptors. These computational predictions, however, necessitate experimental validation. Future research should focus on in vitro binding assays to determine the precise binding affinities (Ki and IC50 values) of this compound for a panel of muscarinic receptor subtypes. Subsequent cell-based functional assays will be crucial to confirm the antagonistic activity and elucidate the downstream cellular effects. The integration of in silico predictions with experimental data will ultimately provide a comprehensive understanding of this compound's pharmacological profile and its potential as a novel therapeutic agent.

References

- 1. ACG Publications - Quantitative Analysis and In Silico Molecular Docking Screening for Acetylcholinesterase Inhibitor and ADME Prediction of Coumarins and Carbazole Alkaloids from Clausena harmandiana [acgpubs.org]

- 2. In Vitro and In Silico Evaluation of Cholinesterase Inhibition by Alkaloids Obtained from Branches of Abuta panurensis Eichler - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Isobellendine: An In-depth Technical Guide

Disclaimer: As of November 2025, publicly available data on the cytotoxicity screening of a compound specifically named "Isobellendine" is not available. The following technical guide is a representative document illustrating the expected data, experimental protocols, and analysis for the preliminary cytotoxicity screening of a novel natural product, using "this compound" as a hypothetical substance. The data and pathways presented herein are illustrative and based on established methodologies in the field of in vitro toxicology.

Introduction

The exploration of natural products for novel therapeutic agents remains a cornerstone of drug discovery.[1] this compound, a hypothetical novel alkaloid isolated from a rare botanical source, presents a unique chemical scaffold that warrants investigation for its potential biological activities. The initial step in evaluating the therapeutic potential of any new compound is a thorough assessment of its cytotoxic effects.[2] This in-depth technical guide outlines the preliminary cytotoxicity screening of this compound against a panel of human cancer cell lines and a normal human cell line to determine its potency and selectivity.

In vitro cytotoxicity assays are fundamental laboratory methods used to assess the toxic effects of chemical compounds on cultured cells.[3] These assays are crucial in the early stages of drug development to identify compounds that can inhibit cell proliferation or induce cell death, which are desirable characteristics for potential anticancer agents.[2] This guide will detail the experimental protocols for the MTT and LDH assays used in this screening, present the quantitative data in a clear and structured format, and propose a potential signaling pathway for this compound's mechanism of action based on preliminary observations.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound was evaluated against three human cancer cell lines (MCF-7, A549, and HepG2) and one non-cancerous human cell line (hTERT-HPNE) to determine its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value is indicative of a higher cytotoxic potency. The selectivity index (SI) was calculated to assess the differential activity of this compound against cancer cells versus normal cells.

Table 1: IC50 Values of this compound on Human Cancer and Non-Cancerous Cell Lines

| Cell Line | Cell Type | IC50 (µM) after 48h Treatment |

| MCF-7 | Human Breast Adenocarcinoma | 15.2 ± 1.8 |

| A549 | Human Lung Carcinoma | 22.5 ± 2.1 |

| HepG2 | Human Hepatocellular Carcinoma | 18.9 ± 1.5 |

| hTERT-HPNE | Human Pancreatic Duct Epithelial (non-cancerous) | > 100 |

Table 2: Selectivity Index (SI) of this compound

| Cancer Cell Line | SI Value (IC50 hTERT-HPNE / IC50 Cancer Cell Line) |

| MCF-7 | > 6.58 |

| A549 | > 4.44 |

| HepG2 | > 5.29 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

Human cancer cell lines (MCF-7, A549, HepG2) and the human non-cancerous cell line (hTERT-HPNE) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Protocol:

-

Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (0.1, 1, 10, 50, 100 µM) or vehicle control (0.1% DMSO).

-

After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

The medium was then carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

Cell viability was expressed as a percentage of the control, and IC50 values were calculated using non-linear regression analysis.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantitatively measures the release of the stable cytosolic enzyme LDH from damaged cells into the culture medium.[4]

Protocol:

-

Cells were seeded and treated with this compound as described for the MTT assay.

-

After the 48-hour incubation period, 50 µL of the cell culture supernatant was transferred to a new 96-well plate.

-

100 µL of the LDH reaction mixture (containing diaphorase and NAD+) was added to each well.

-

The plate was incubated for 30 minutes at room temperature, protected from light.

-

The absorbance was measured at 490 nm using a microplate reader.

-

The percentage of cytotoxicity was calculated relative to a maximum LDH release control (cells treated with a lysis buffer).

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Isobellendine

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isobellendine

This compound is a tropane alkaloid, a class of bicyclic organic compounds known for their significant physiological effects. Tropane alkaloids are predominantly found in the Solanaceae plant family, with notable concentrations in the genus Brugmansia, commonly known as Angel's Trumpets. These plants have a long history of use in traditional medicine due to their rich alkaloid content. This compound, as a specific tropane alkaloid, is of interest to researchers for its potential pharmacological activities, necessitating robust protocols for its extraction and isolation to enable further study.

Principle of Extraction and Isolation

The extraction and isolation of this compound from its natural source, primarily Brugmansia species, relies on the basic nature of alkaloids. The general workflow involves an initial extraction of the dried and powdered plant material with an organic solvent, typically methanol, to obtain a crude extract containing a wide range of phytochemicals.

Subsequently, an acid-base liquid-liquid extraction is employed to selectively separate the alkaloids from other components. By dissolving the crude extract in an acidic aqueous solution, the alkaloids are protonated to form water-soluble salts. This aqueous layer is then washed with a nonpolar organic solvent to remove neutral and acidic impurities. The pH of the aqueous layer is then raised with a base to deprotonate the alkaloid salts, rendering them soluble in a nonpolar organic solvent. This "free base" alkaloid fraction is then extracted into an organic solvent.

Finally, the crude alkaloid extract is subjected to chromatographic techniques, such as column chromatography and thin-layer chromatography (TLC), for the separation and isolation of individual alkaloids, including this compound. Further purification can be achieved using preparative high-performance liquid chromatography (HPLC).

Experimental Protocols

Plant Material Preparation

-

Collection : Collect fresh plant material, such as leaves or flowers, from a Brugmansia species.

-

Drying : Air-dry the plant material in a well-ventilated area away from direct sunlight, or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of the alkaloids.

-

Grinding : Once completely dry, grind the plant material into a fine powder using a laboratory mill. Store the powdered material in an airtight container in a cool, dark, and dry place.

Extraction of Crude Alkaloids

-

Maceration : Weigh the powdered plant material and place it in a large Erlenmeyer flask. Add methanol in a 1:10 (w/v) ratio (e.g., 100 g of plant powder to 1 L of methanol).

-

Agitation : Seal the flask and agitate it on an orbital shaker at room temperature for 24-48 hours.

-

Filtration : Filter the mixture through Whatman No. 1 filter paper to separate the methanol extract from the plant residue.

-

Re-extraction : Repeat the maceration process with the plant residue two more times with fresh methanol to ensure exhaustive extraction.

-

Concentration : Combine all the methanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude methanolic extract.

Acid-Base Partitioning for Alkaloid Enrichment

-

Acidification : Dissolve the crude methanolic extract in a 2% sulfuric acid solution.

-

Defatting : Transfer the acidic solution to a separatory funnel and wash it three times with an equal volume of diethyl ether or hexane to remove non-alkaloidal, lipophilic compounds. Discard the organic layer.

-

Basification : Make the aqueous layer alkaline by adding concentrated ammonium hydroxide solution dropwise until the pH reaches 9-10. This will precipitate the alkaloids in their free base form.

-

Extraction of Free Bases : Extract the alkaloids from the basified aqueous solution three times with an equal volume of dichloromethane or chloroform.

-

Drying and Concentration : Combine the organic extracts, dry them over anhydrous sodium sulfate, and then filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

Chromatographic Separation and Isolation

-

Column Chromatography :

-

Stationary Phase : Silica gel (70-230 mesh).

-

Mobile Phase : A gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, etc., v/v).

-

Procedure :

-

Prepare a silica gel slurry in the initial mobile phase and pack it into a glass column.

-

Adsorb the crude alkaloid extract onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with the mobile phase gradient.

-

Collect fractions of the eluate.

-

-

-

Thin-Layer Chromatography (TLC) :

-

Stationary Phase : Silica gel 60 F254 plates.

-

Mobile Phase : A common solvent system for tropane alkaloids is chloroform:methanol:ammonia (e.g., 85:14:1, v/v/v).

-

Visualization : Visualize the separated spots under UV light (254 nm) and by spraying with Dragendorff's reagent, which gives orange-brown spots with alkaloids.

-

Procedure : Monitor the fractions from the column chromatography by TLC. Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound.

-

-

Preparative HPLC (Optional, for high purity) :

-

Further purify the this compound-rich fractions using a preparative HPLC system with a suitable column (e.g., C18) and a mobile phase gradient of acetonitrile and water with a modifier like trifluoroacetic acid.

-

Characterization of this compound

The identity and purity of the isolated this compound can be confirmed using various analytical techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) : To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy : To identify functional groups.

Data Presentation

Table 1: Materials and Reagents for this compound Extraction and Isolation

| Material/Reagent | Purpose |

| Brugmansia sp. plant material | Source of this compound |

| Methanol | Initial extraction solvent |

| Sulfuric acid (2%) | Acidification for alkaloid salt formation |

| Diethyl ether or Hexane | Defatting solvent |

| Ammonium hydroxide (conc.) | Basification to liberate free base alkaloids |

| Dichloromethane or Chloroform | Extraction of free base alkaloids |

| Anhydrous sodium sulfate | Drying agent for organic extracts |

| Silica gel (70-230 mesh) | Stationary phase for column chromatography |

| TLC plates (Silica gel 60 F254) | For monitoring separation |

| Dragendorff's reagent | Visualization agent for alkaloids |

| HPLC grade solvents | For preparative HPLC |

Table 2: Typical Chromatographic Conditions for Tropane Alkaloid Separation

| Parameter | Column Chromatography | Thin-Layer Chromatography (TLC) |

| Stationary Phase | Silica gel (70-230 mesh) | Silica gel 60 F254 |

| Mobile Phase | Gradient of Chloroform:Methanol | Chloroform:Methanol:Ammonia (85:14:1) |

| Detection | TLC analysis of fractions | UV (254 nm), Dragendorff's reagent |

Table 3: Hypothetical Yields of Total Tropane Alkaloids from Brugmansia Leaves

Note: The actual yield of this compound will be a fraction of the total alkaloid content and will vary depending on the plant species, growing conditions, and extraction efficiency.

| Plant Material (dry weight) | Crude Alkaloid Extract Yield (%) |

| 100 g | 0.5 - 2.0 g (0.5 - 2.0%) |

Visualizations

Caption: Experimental workflow for the extraction and isolation of this compound.

Caption: Detailed workflow of the acid-base purification step.

Conclusion and Optimization

The protocol provided is a comprehensive guide for the extraction and isolation of this compound from Brugmansia species, based on established methods for tropane alkaloids. Researchers should be aware that the specific conditions, especially for chromatographic separation, may require optimization to achieve the best resolution and yield of this compound. It is recommended to perform small-scale pilot experiments to fine-tune the solvent systems and gradients for chromatography before scaling up the process. The successful isolation of pure this compound will be a valuable starting point for further pharmacological and drug development research.

Application Notes and Protocols for High-Yield Synthesis of Isobellendine Derivatives

A comprehensive protocol for the high-yield synthesis of isobellendine and its derivatives remains an area of active research. Currently, detailed and validated high-yield synthesis methodologies for this compound derivatives are not extensively documented in publicly available scientific literature.

While the parent compound, tropinone, a structural relative of this compound, has been synthesized through various methods, including a classical approach by Robinson yielding up to 42%[1], specific high-yield protocols for this compound are not readily found. Tropinone and its derivatives have been explored for their potential antitumor activities, with various derivatives synthesized and evaluated against human cancer cell lines.[2] However, a direct correlation of these synthetic strategies to a high-yield synthesis of this compound derivatives cannot be guaranteed.

Researchers aiming to develop high-yield synthetic routes for this compound derivatives may consider exploring strategies focused on optimizing key bond-forming reactions and purification methods, which are crucial for maximizing overall yield in alkaloid synthesis.[3][4] General strategies in fine chemical synthesis emphasize the importance of understanding reaction kinetics, utilizing high-quality reagents and solvents, and employing efficient purification techniques to enhance yield and purity.[3]

For the synthesis of related alkaloid structures, various advanced strategies have been employed, including enzymatic reactions and organocatalysis, which have shown promise in improving yields and stereoselectivity.[5][6] Specifically, intramolecular Diels-Alder reactions have been utilized for the synthesis of complex heterocyclic systems and could be a potential avenue for constructing the core structure of this compound derivatives.[7][8]

Proposed General Synthetic Strategy (Hypothetical)

Given the structural similarity of this compound to other tropane alkaloids, a potential synthetic approach could involve an intramolecular Diels-Alder reaction of a suitably functionalized precursor. This strategy allows for the stereocontrolled formation of the bicyclic core. The following diagram illustrates a conceptual workflow.

Caption: Hypothetical workflow for this compound derivative synthesis.

Experimental Protocols (General Methodologies)

The following are generalized protocols that would need to be adapted and optimized for the specific synthesis of this compound derivatives.

General Procedure for Intramolecular Diels-Alder Reaction:

-

Preparation of the Reaction Mixture: To a solution of the Diels-Alder precursor (1 equivalent) in a suitable high-boiling solvent (e.g., toluene, xylene), add a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃) if required. The concentration of the precursor should be kept low to favor the intramolecular reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a suitable reagent (e.g., saturated aqueous NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system.

General Procedure for Derivatization (e.g., Acylation):

-

Preparation of the Reaction Mixture: Dissolve the this compound core (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere. Add a base (e.g., triethylamine, pyridine) (1.2-2 equivalents).

-

Addition of Acylating Agent: Cool the mixture to 0 °C and add the acylating agent (e.g., acetyl chloride, acetic anhydride) (1.1 equivalents) dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the resulting derivative by column chromatography or recrystallization.

Data Presentation (Hypothetical Data)

Should a successful synthesis be developed, the quantitative data should be presented in a clear and organized manner. The following table is a template for summarizing such data.

| Derivative | R-Group | Reaction Time (h) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |

| 1a | -H | 12 | 75 | 120-122 | ... |

| 1b | -COCH₃ | 4 | 92 | 155-157 | ... |

| 1c | -COC₆H₅ | 6 | 88 | 180-182 | ... |

Signaling Pathway (Hypothetical)

If this compound derivatives are found to have biological activity, for instance as inhibitors of a specific signaling pathway, a diagram could be used to illustrate their mechanism of action.

Caption: Inhibition of a hypothetical kinase by an this compound derivative.

Disclaimer: The information provided above is based on general chemical principles and hypothetical scenarios due to the lack of specific, high-yield synthetic protocols for this compound derivatives in the available literature. The experimental protocols are illustrative and would require significant optimization and validation for any specific synthetic target. Researchers should consult the primary literature for established methodologies for related compounds and exercise appropriate caution and safety measures in the laboratory.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. azom.com [azom.com]

- 4. How To [chem.rochester.edu]

- 5. Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01590H [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. First intramolecular Diels–Alder reactions using chromone derivatives: synthesis of chromeno[3,4-b]xanthones and 2-(benzo[c]chromenyl)chromones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note & Protocol: Quantification of Isobellendine using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of isobellendine, a tropane alkaloid, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocol is designed to be a robust starting point for the routine analysis of this compound in purified samples and plant-derived extracts.

Introduction

This compound is a tropane alkaloid of interest for its potential pharmacological activities. Accurate and precise quantification is essential for research, quality control of herbal medicines, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of tropane alkaloids due to its high resolution, sensitivity, and reproducibility.[1][2] This application note describes a validated HPLC method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions are based on established methods for the analysis of similar tropane alkaloids, such as atropine and scopolamine.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Recommended Setting |

| HPLC System | Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV-Vis Detector |

| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-15 min: 5% to 100% B; 15-20 min: 100% B; 20.1-30 min: 5% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C[3][4] |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm[5][6][7] |

| Run Time | 30 minutes |

Chemicals and Reagents

-

This compound reference standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

Methanol (Analytical grade)

-

Hydrochloric acid (HCl) (Analytical grade)

-

Ammonium hydroxide (NH₄OH) (Analytical grade)

-

Dichloromethane (Analytical grade)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Standard Solution Preparation

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. Calibration standards are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

Sample Preparation (from Plant Material)

A robust extraction and purification procedure is critical for accurate quantification of this compound from complex matrices like plant tissues. An acid-base extraction is recommended to isolate the alkaloid fraction.[6][8][9]

Workflow for Sample Preparation:

Caption: Workflow for the extraction and purification of this compound.

Method Validation

To ensure the reliability of the quantitative data, the HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines.

Table 2: Method Validation Parameters and Acceptance Criteria

| Parameter | Procedure | Acceptance Criteria |

| Linearity | Analyze calibration standards at a minimum of five concentration levels. Plot a calibration curve of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999 |

| Precision | Repeatability (Intra-day): Analyze six replicate injections of a standard solution at 100% of the test concentration. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2% |

| Accuracy | Perform a recovery study by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the expected concentration). | Mean recovery between 98% and 102% |

| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve. | Reportable value |

| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the calibration curve. | Reportable value with acceptable precision and accuracy |

| Specificity | Analyze a blank matrix, a placebo (if applicable), and the this compound standard. The peak for this compound should be well-resolved from any other peaks. | No interfering peaks at the retention time of this compound |

| Robustness | Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). | The method should remain unaffected by small, deliberate variations in parameters. |

Data Presentation

Quantitative data should be summarized in a clear and structured format for easy comparison.

Table 3: Example of Quantitative Results for this compound

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | % RSD (n=3) |

| Standard 1 (10 µg/mL) | 12.5 | 150000 | 10.0 | 0.5 |

| Standard 2 (50 µg/mL) | 12.5 | 750000 | 50.0 | 0.3 |

| Plant Extract 1 | 12.6 | 300000 | 20.0 | 1.2 |

| Plant Extract 2 | 12.5 | 450000 | 30.0 | 1.5 |

Signaling Pathways and Logical Relationships

The development of a robust analytical method follows a logical progression from initial method development to full validation and routine sample analysis.

Caption: Logical workflow for HPLC method development and validation.

Conclusion

The described RP-HPLC method provides a reliable and robust framework for the quantification of this compound. Proper method validation is crucial to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this and structurally related tropane alkaloids.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Composition Analysis of Atropa belladonna Grown in Iran and Evaluation of Antibacterial Properties of Extract-loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. journals.ekb.eg [journals.ekb.eg]

- 6. researchgate.net [researchgate.net]

- 7. View of QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) [seer.ufrgs.br]

- 8. QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) | Drug Analytical Research [seer.ufrgs.br]

- 9. seer.ufrgs.br [seer.ufrgs.br]

Application Notes and Protocols for Isoboldine Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoboldine, an aporphine alkaloid found in various plant species, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, analgesic, and neuroprotective effects. This document provides detailed application notes and protocols for the administration of isoboldine and its related compounds, norisoboldine and boldine, in various animal models based on preclinical research findings. These guidelines are intended to assist researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of these compounds.

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data from preclinical studies involving isoboldine and related alkaloids.

Table 1: Pharmacokinetic Parameters of Isoboldine in Male Sprague-Dawley Rats

| Parameter | Intravenous (10 mg/kg) | Oral (30 mg/kg) |

| Tmax (h) | 0.083 | 0.47 |

| t1/2 (h) | 1.67 | 3.73 |

| Absolute Bioavailability | - | 1.4% [1] |

Note: Isoboldine exhibits very low oral bioavailability due to a strong first-pass effect, with glucuronidation and sulfonation being the primary metabolic pathways.[1][2]

Table 2: Efficacy of Norisoboldine in a Rat Model of Rheumatoid Arthritis

| Treatment Group | Dose | Arthritis Score Reduction | Paw Volume Reduction |

| Norisoboldine | 15 mg/kg | Significant | Significant |

| Norisoboldine | 30 mg/kg | Significant | Significant |

| Methotrexate (MTX) | (Standard of Care) | Significant | Significant |

Note: Norisoboldine treatment also led to a significant attenuation in plasma levels of Rheumatoid Factor (RF) and C-Reactive Protein (CRP).[3]

Table 3: Analgesic Effects of Norisoboldine in Mouse Models of Inflammatory Pain

| Animal Model | Administration Route | Effective Dose Range | Observed Effect |

| Formalin-induced pain | Oral | Dose-dependent | Attenuated second phase pain response, reduced paw edema[4] |

| Acetic acid-induced writhing | Oral | Dose-dependent | Diminished writhing responses[4] |

Table 4: Neuroprotective Effects of Boldine in a Mouse Model of Amyotrophic Lateral Sclerosis (ALS)

| Treatment Group | Dose | Median Survival Increase | Functional Improvement |

| Boldine | 50 mg/kg/day | 9 days (not statistically significant) | Delayed disease progression, reduced motor deficits[5][6] |

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of Isoboldine in Rats

This protocol is based on the methodology described by Li et al. (2015).[2][7]

1. Animal Model:

-

Species: Male Sprague-Dawley rats.

2. Drug Preparation and Administration:

-

Intravenous (IV): Dissolve isoboldine in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO or Tween 80) to a final concentration for a 10 mg/kg dose. Administer via tail vein injection.[1]

-

Oral (PO): Prepare a suspension of isoboldine in a vehicle such as 0.5% carboxymethylcellulose sodium for a 30 mg/kg dose. Administer via oral gavage.[1]

3. Sample Collection:

-

Collect blood samples from the jugular vein at predetermined time points post-administration (e.g., 0, 5, 15, 30 min, 1, 2, 4, 6, 8, 12, 24 h).

-

Collect plasma by centrifugation.

4. Bioanalytical Method:

-

Develop and validate a sensitive UPLC-MS/MS method for the quantification of isoboldine in rat plasma.[2]

-

Extraction: Perform liquid-liquid extraction of plasma samples using methyl tert-butyl ether.[2]

-

Chromatography: Use a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid.[2]

-

Detection: Employ a triple-quadrupole mass spectrometer in the positive ion multiple-reaction monitoring mode.[2]

5. Data Analysis:

-

Calculate pharmacokinetic parameters (e.g., Tmax, Cmax, t1/2, AUC) using non-compartmental analysis.

Protocol 2: Evaluation of Anti-Inflammatory Effects of Norisoboldine in a Rat Model of Rheumatoid Arthritis

This protocol is adapted from studies on adjuvant-induced arthritis.[3]

1. Animal Model:

-

Species: Wistar or Sprague-Dawley rats.

-

Induction of Arthritis: Induce arthritis by injecting Freund's Complete Adjuvant into the subplantar region of the hind paw.

2. Drug Preparation and Administration:

-

Prepare norisoboldine in a suitable oral vehicle.

-

Administer norisoboldine orally at doses of 15 and 30 mg/kg daily, starting from the day of adjuvant injection for a specified period (e.g., 21-28 days).[3]

-

Include a vehicle control group and a positive control group (e.g., methotrexate).

3. Efficacy Assessment:

-

Clinical Scoring: Monitor the severity of arthritis by scoring joint inflammation, erythema, and swelling.

-

Paw Volume Measurement: Measure paw volume using a plethysmometer at regular intervals.[3]

-

Biochemical Markers: At the end of the study, collect blood to measure plasma levels of RF and CRP.[3]

-

Histopathology: Collect joint tissues for histological evaluation of synovial hyperplasia, inflammatory cell infiltration, and cartilage degradation.[3]

4. Data Analysis:

-

Compare the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Signaling Pathways and Experimental Workflows

Signaling Pathways

The anti-inflammatory and analgesic effects of norisoboldine are mediated, in part, through the modulation of specific signaling pathways.

Caption: Norisoboldine's mechanism of action.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study.

Caption: General workflow for in vivo studies.

Concluding Remarks

These application notes and protocols provide a framework for conducting preclinical research on isoboldine and related alkaloids. Researchers should adapt these protocols to their specific experimental objectives and adhere to all institutional and national guidelines for the ethical use of animals in research. The low oral bioavailability of isoboldine is a critical consideration for study design, and alternative routes of administration or formulation strategies may be necessary to achieve desired systemic exposures. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of this promising class of natural compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics and metabolism study of isoboldine, a major bioactive component from Radix Linderae in male rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Norisoboldine Reduces Arthritis Severity by Attenuating Inflammation, Oxidative Stress, and Extracellular Matrix Degradation in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Norisoboldine attenuates inflammatory pain via the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boldine as a neuroprotective agent against motor neuron degeneration in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boldine as a neuroprotective agent against motor neuron degeneration in models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and metabolism study of isoboldine, a major bioactive component from Radix Linderae in male rats by UPLC-MS/MS. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for In Vitro Testing of Isobellendine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobellendine is a tropane alkaloid, a class of natural compounds known for a wide range of biological activities. This document provides a detailed protocol for the initial in vitro screening of this compound to evaluate its potential cytotoxic, anti-cancer, and neuroprotective properties. The following protocols are designed to provide a robust framework for the preliminary assessment of this compound's bioactivity and mechanism of action.

Preliminary Handling and Solubilization of this compound

Proper handling and solubilization of the test compound are critical for obtaining reliable and reproducible results.

-

Compound Handling: this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.

-

Solubilization: The solubility of this compound should be determined in common laboratory solvents. Dimethyl sulfoxide (DMSO) is a common solvent for initial solubilization of natural products. A stock solution of high concentration (e.g., 10-50 mM) should be prepared in DMSO. Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration in the assays does not exceed a non-toxic level (typically ≤ 0.5%).

Cytotoxicity Screening

The initial assessment of a novel compound involves determining its cytotoxic potential across different cell lines. This helps in identifying a therapeutic window and selecting appropriate concentrations for further assays.

Cell Line Selection

A panel of cell lines should be selected to represent different cancer types and normal tissues. This allows for the assessment of both efficacy and selectivity.

| Cell Line | Tissue of Origin | Type |

| HeLa | Cervical Cancer | Cancer |

| MCF-7 | Breast Cancer | Cancer |

| A549 | Lung Cancer | Cancer |

| HepG2 | Liver Cancer | Cancer |

| SH-SY5Y | Neuroblastoma | Cancer |

| HEK293 | Human Embryonic Kidney | Normal (Immortalized) |

| Primary Fibroblasts | Connective Tissue | Normal (Primary) |

MTT Assay Protocol for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Selected cell lines

-

Complete culture medium (specific to each cell line)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The concentration range should be wide to determine the IC50 value (e.g., 0.1, 1, 10, 50, 100, 250, 500 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

The results of the cytotoxicity screening should be summarized in a table.

| Cell Line | This compound IC50 (µM) after 48h |

| HeLa | [Insert Value] |

| MCF-7 | [Insert Value] |

| A549 | [Insert Value] |

| HepG2 | [Insert Value] |

| SH-SY5Y | [Insert Value] |

| HEK293 | [Insert Value] |

| Primary Fibroblasts | [Insert Value] |

In Vitro Anti-Cancer Assays

If this compound shows selective cytotoxicity towards cancer cell lines, further assays can be performed to elucidate its anti-cancer mechanism.

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of this compound on the progression of the cell cycle.

Protocol:

-

Treatment: Seed cancer cells (e.g., HeLa) in 6-well plates and treat with this compound at concentrations around its IC50 value for 24 hours.

-

Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Protocol:

-

Monolayer Culture: Grow cancer cells to a confluent monolayer in a 6-well plate.

-

Scratch Wound: Create a "scratch" in the monolayer using a sterile pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing a non-lethal concentration of this compound.

-

Imaging: Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24 hours).

-

Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

In Vitro Neuroprotection Assays

Given that many alkaloids exhibit neurological effects, it is prudent to investigate the neuroprotective potential of this compound. The SH-SY5Y neuroblastoma cell line is a common model for these studies.

Hydrogen Peroxide (H2O2)-Induced Oxidative Stress Model

This assay evaluates the ability of this compound to protect neuronal cells from oxidative damage.

Protocol:

-

Cell Culture: Culture SH-SY5Y cells in 96-well plates.

-

Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 24 hours.

-

Induction of Oxidative Stress: Expose the cells to a toxic concentration of H2O2 (e.g., 100-200 µM) for a specified period (e.g., 6-24 hours).

-

Viability Assessment: Assess cell viability using the MTT assay as described in section 2.2.

-

Data Analysis: Compare the viability of cells pre-treated with this compound to those treated with H2O2 alone.

Signaling Pathway Analysis

To understand the molecular mechanisms underlying the observed biological effects, key signaling pathways can be investigated using techniques like Western Blotting.

Hypothetical Signaling Pathways for Investigation

-

Anti-Cancer: If this compound induces cell cycle arrest or inhibits migration, pathways such as the MAPK/ERK and PI3K/Akt pathways, which are central to cell proliferation and survival, should be investigated.[1]

-

Neuroprotection: In the context of neuroprotection against oxidative stress, the Nrf2/HO-1 pathway, a key regulator of the antioxidant response, would be a relevant target for investigation.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the in vitro evaluation of this compound.

Hypothetical Anti-Cancer Signaling Pathway

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Hypothetical Neuroprotective Signaling Pathway

Caption: Hypothetical activation of the Nrf2 antioxidant pathway by this compound.

References

Isobellendine: A Novel Fluorescent Probe for Live-Cell Imaging of Lysosomes

Application Note and Protocols

For Research Use Only.

Introduction

Isobellendine is a novel lysosome-tropic fluorescent probe designed for the selective staining and imaging of lysosomes in living cells. Its unique chemical structure results in a significant fluorescence enhancement upon accumulation in the acidic environment of lysosomes, making it a highly sensitive and specific tool for studying lysosomal morphology, trafficking, and function. This document provides detailed protocols for the use of this compound in cellular imaging, including cytotoxicity assessment and cellular uptake analysis.

Photophysical Properties

The key photophysical characteristics of this compound are summarized in the table below. These properties make it compatible with standard fluorescence microscopy setups.

| Property | Value |

| Excitation Maximum (λex) | 495 nm |

| Emission Maximum (λem) | 525 nm |

| Molar Extinction Coefficient | ~75,000 M⁻¹cm⁻¹ |

| Quantum Yield (in acidic media) | > 0.8 |

| Recommended Filter Set | Standard FITC/GFP |

| Formulation | 1 mM in DMSO |

| Storage | -20°C, protected from light |

Experimental Protocols

Live-Cell Staining Protocol

This protocol describes the general procedure for staining lysosomes in live cells with this compound.

Materials:

-

This compound (1 mM stock in DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Phosphate-buffered saline (PBS)

-

Cells cultured on glass-bottom dishes or coverslips

Procedure:

-

Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.

-

Probe Preparation: Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed imaging medium to a final concentration of 1-5 µM.

-

Cell Staining: Remove the cell culture medium and wash the cells once with PBS. Add the this compound working solution to the cells.

-

Incubation: Incubate the cells at 37°C for 15-30 minutes.

-

Washing: Remove the staining solution and wash the cells twice with pre-warmed imaging medium.

-

Imaging: Image the cells using a fluorescence microscope with a standard FITC/GFP filter set.

Cell Viability Assay

It is recommended to assess the cytotoxicity of this compound at the desired working concentration. A standard MTT or resazurin-based assay can be used.

Materials:

-

Cells seeded in a 96-well plate

-

This compound (1 mM stock in DMSO)

-

Cell culture medium

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the wells. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control.

Cellular Uptake Protocol

This protocol provides a method to quantify the cellular uptake of this compound.

Materials:

-

Cells seeded in a 24-well plate

-

This compound (1 mM stock in DMSO)

-

Opti-MEM or other serum-free medium

-

RIPA lysis buffer

-

BCA protein assay kit

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate and grow to confluency.

-

Staining: Wash the cells with PBS and add this compound (e.g., 5 µM) in serum-free medium. Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

-

Washing: Remove the staining solution and wash the cells three times with cold PBS to remove extracellular probe.

-

Cell Lysis: Add 100 µL of RIPA lysis buffer to each well and incubate on ice for 10 minutes.

-

Lysate Collection: Scrape the cells and collect the lysate.

-

Fluorescence Measurement: Measure the fluorescence of the lysate using a fluorometer (λex = 495 nm, λem = 525 nm).

-

Protein Quantification: Determine the total protein concentration of the lysate using a BCA assay.

-

Analysis: Normalize the fluorescence intensity to the protein concentration to determine the relative uptake of this compound.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak signal | Low probe concentration | Increase this compound concentration or incubation time. |

| Incorrect filter set | Ensure the use of a standard FITC/GFP filter set. | |

| High background | Incomplete washing | Increase the number and duration of washes. |

| Probe precipitation | Ensure the working solution is properly dissolved. | |

| Cell death | High probe concentration | Reduce this compound concentration and perform a cytotoxicity assay. |

| Phototoxicity | Reduce laser power and exposure time during imaging. |

Application of Isoboldine in Neuroscience Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Isoboldine, an aporphine alkaloid found in various plant species, has garnered significant attention in neuroscience research for its potential neuroprotective properties. This document provides detailed application notes and protocols for the use of Isoboldine in a research setting, based on currently available scientific literature. While research on Isoboldine is ongoing, existing studies suggest its involvement in crucial cellular pathways related to neuronal survival and function.

Chemical Information:

| Property | Value |

| Compound Name | Isoboldine |

| CAS Number | 3019-51-0 |

| Molecular Formula | C₁₉H₂₁NO₄ |

| Molecular Weight | 327.37 g/mol |

Quantitative Data Summary

The following table summarizes key quantitative findings from preclinical studies on Isoboldine, demonstrating its neuroprotective effects.

| Parameter | Experimental Model | Treatment | Result | Reference Study |